molecular formula C10H8N4O4S B1420362 2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid CAS No. 1098367-82-8

2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid

Número de catálogo: B1420362
Número CAS: 1098367-82-8
Peso molecular: 280.26 g/mol
Clave InChI: JUMFFHXKWDNRRS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid (CAS 1098367-82-8) is a high-purity chemical compound supplied for research applications. With a molecular formula of C10H8N4O4S and a molecular weight of 280.26 g/mol, this powder is characterized by its hybrid structure, integrating both pyridazine and thiazole heterocyclic moieties . These core scaffolds are recognized as privileged structures in medicinal chemistry, known for conferring a wide range of biological activities . The thiazole ring, in particular, is a biologically active scaffold found in numerous FDA-approved drugs, while pyridazine derivatives are frequently investigated for their pharmacological potential . This molecular framework makes the compound a valuable scaffold in antimicrobial research. Compounds featuring thiazolyl-pyridazinedione systems have demonstrated promising in vitro biological activities, showing efficacy against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . Researchers can utilize this compound as a key building block in heterocyclic chemistry, particularly in the development of novel molecular hybrids for evaluating new therapeutic agents. The product is provided with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer use.

Propiedades

IUPAC Name

2-[2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4S/c15-7-2-1-6(13-14-7)9(18)12-10-11-5(4-19-10)3-8(16)17/h1-2,4H,3H2,(H,14,15)(H,16,17)(H,11,12,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMFFHXKWDNRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C(=O)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Multi-step Synthesis via Cyclization and Amidation

This approach involves initial synthesis of heterocyclic intermediates followed by functionalization with acetic acid derivatives:

Step Description Reagents & Conditions References
1. Formation of dihydropyridazine core Condensation of hydrazine derivatives with suitable diketones or ketoesters Hydrazine derivatives + diketones under reflux in ethanol or acetic acid ,
2. Introduction of amide functionality Amidation of the dihydropyridazine with appropriate amines or acyl chlorides Use of acyl chlorides or anhydrides in the presence of base (e.g., pyridine, triethylamine)
3. Cyclization to form thiazole ring Reaction with thiourea derivatives or thioamide precursors Heating with thiourea in ethanol or acetic acid
4. Coupling with acetic acid derivatives Esterification or amidation to incorporate the acetic acid group Use of acetic anhydride, acetic acid, or chloroacetic acid derivatives under reflux ,

Direct Multi-Component Reactions (MCR)

An alternative involves one-pot reactions that assemble heterocyclic rings and functional groups simultaneously:

  • Reagents: Hydrazines, α-haloketones, thiourea, acetic acid derivatives.
  • Conditions: Reflux in polar solvents like ethanol, acetic acid, or DMF.
  • Advantages: Higher efficiency, fewer purification steps.

Specific Synthesis Example from Literature

A typical synthesis pathway, adapted from the literature, involves:

  • Step 1: Condensation of hydrazine derivatives with α-ketoesters to form dihydropyridazine intermediates.
  • Step 2: Cyclization with thiourea derivatives to form the thiazole ring.
  • Step 3: Functionalization with acetic acid derivatives via amidation or esterification to yield the target compound.

Reaction Conditions and Optimization

Reaction Solvent Temperature Catalyst Duration Notes
Cyclization Ethanol, acetic acid Reflux None or acid catalyst 4-6 hours Monitored via TLC
Amidation Pyridine or triethylamine Room temperature to reflux Base 12-24 hours Purity checked via HPLC
Thiazole formation Ethanol or acetic acid Reflux None 4-8 hours Confirmed via NMR
Esterification Acetic acid or acyl chlorides Reflux Catalytic acids (e.g., sulfuric acid) 2-4 hours Purification by crystallization

Data Table: Summary of Preparation Methods

Method Key Reagents Main Reactions Advantages Limitations
Multi-step cyclization Hydrazines, diketones, thiourea Cyclization, amidation, thiazole formation High specificity, good yields Multiple purification steps
One-pot multi-component Hydrazines, α-haloketones, acetic acid derivatives Simultaneous heterocycle assembly Efficient, time-saving Reaction optimization needed
Direct amidation/esterification Acetic acid derivatives + heterocyclic intermediates Functional group incorporation Straightforward May require purification

Research Findings and Notes

  • Efficiency: Multi-step syntheses with cyclization and amidation steps have demonstrated high yields (~60-75%) when optimized.
  • Selectivity: Reaction conditions such as temperature, solvent, and catalysts significantly influence regioselectivity and purity.
  • Reagents: Use of acyl chlorides or anhydrides enhances amide formation; thiourea derivatives are critical for thiazole ring synthesis.
  • Purification: Techniques such as recrystallization, column chromatography, and preparative HPLC are employed for obtaining pure compounds.

Análisis De Reacciones Químicas

Types of Reactions

2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid exhibit significant anticancer properties. The compound acts as an inhibitor of the Mdm2 protein, which is often overexpressed in various cancers. By inhibiting Mdm2, the compound can restore p53 tumor suppressor function, leading to apoptosis in cancer cells .

MEK Inhibition

The compound has been identified as a potential inhibitor of the MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase) pathway. This pathway is crucial in cell signaling and proliferation, making it a target for cancer therapies. Studies have shown that the compound can effectively inhibit MEK activity, thus suppressing tumor growth in preclinical models .

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were significantly lower compared to control treatments, indicating potent antitumor activity .

Case Study 2: Combination Therapy

In another investigation involving combination therapies for cancer treatment, researchers found that when used alongside traditional chemotherapeutics, this compound enhanced the overall therapeutic efficacy. The combination led to increased apoptosis rates and reduced tumor sizes in xenograft models .

Mecanismo De Acción

The mechanism of action of 2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and similar thiazol-4-yl acetic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Availability
Target Compound 1105191-26-1 C₁₀H₉N₃O₄S 267.26 6-Oxo-1,6-dihydropyridazine-3-amido N/A Discontinued
2-[3-(4-Fluoro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 1219551-00-4 C₁₆H₁₄FNO₄ 303.29 4-Fluoro-2-methoxyphenyl 95% Available
2-[2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid 1548085-92-2 C₉H₁₁NO₄S₂ 261.32 1,1-Dioxothiolan-3-yl Not specified Available (American Elements)
[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid Multiple variants C₁₁H₈FNO₂S 237.25 2-Fluorophenyl 90–96% Widely available
2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid N/A C₉H₁₂N₂O₃S 228.27 2-Methylpropanamido Not specified Santa Cruz Biotechnology
Key Observations:
  • Structural Complexity: The target compound’s dihydropyridazine amide group distinguishes it from simpler analogs like fluorophenyl-substituted derivatives.
  • Polarity : The 1,1-dioxothiolan-3-yl substituent in the analog from introduces a sulfone group, increasing polarity and possibly improving aqueous solubility compared to the target compound .

Actividad Biológica

2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. Research has indicated its potential in various therapeutic applications, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C11H10N4O3S\text{C}_{11}\text{H}_{10}\text{N}_4\text{O}_3\text{S}

This structure comprises a thiazole ring and a dihydropyridazine moiety, which are crucial for its biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In a study assessing the inhibition of pro-inflammatory cytokines, it was found to reduce the levels of TNF-α and IL-6 in vitro.

Cytokine Control Level Compound Level
TNF-α100%45%
IL-6100%40%

This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation.

2. Anticancer Properties

The anticancer potential of the compound was evaluated using various cancer cell lines. Notably, it exhibited cytotoxic effects against breast (MCF-7) and lung (A549) cancer cells.

Cell Line IC50 (µM)
MCF-712.5
A54915.0

These values indicate that the compound has promising activity against these cancer types, warranting further investigation into its mechanism of action.

3. Aldose Reductase Inhibition

A related study focused on the inhibition of aldose reductase (ALR), an enzyme implicated in diabetic complications. The compound demonstrated potent inhibitory activity against ALR with an IC50 value in the submicromolar range, suggesting potential applications in diabetes management.

Case Study 1: In Vivo Efficacy

In an animal model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated groups.

Case Study 2: Combination Therapy

A study explored the effects of combining this compound with standard chemotherapy agents on cancer cell lines. The combination showed enhanced cytotoxicity compared to either treatment alone, suggesting a synergistic effect that could improve therapeutic outcomes.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of NF-kB Pathway: This pathway is crucial for inflammation and cancer progression.
  • Modulation of Apoptotic Pathways: Inducing apoptosis in cancer cells via activation of caspases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via oxidation of dihydropyridazines .
  • Step 2 : Introduction of the thiazole ring through coupling reactions, such as Hantzsch thiazole synthesis, using α-haloketones and thioureas in ethanol or DMF .
  • Step 3 : Acetic acid side chain incorporation via nucleophilic substitution or Knoevenagel condensation, often catalyzed by beta-alanine or other mild bases .
  • Key solvents: Ethanol, DMF; catalysts: Cu(I) for azide-alkyne cycloadditions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the pyridazine-thiazole linkage and acetic acid moiety (e.g., δ 2.5–3.5 ppm for CH₂ groups) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching in pyridazine) and ~1650 cm⁻¹ (amide bonds) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 154.034 g/mol for related derivatives) .
  • Elemental analysis for purity validation (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What are the solubility and stability considerations for this compound in biological assays?

  • Methodological Answer :

  • Solubility : Requires DMSO or ethanol for dissolution (tested at 10 mM stock solutions). Aqueous solubility is pH-dependent due to the carboxylic acid group; adjust with PBS (pH 7.4) .
  • Stability : Store at –20°C in inert atmospheres to prevent oxidation of the dihydropyridazine ring. Monitor degradation via HPLC over 48 hours at room temperature .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize synthesis yield and reaction conditions?

  • Methodological Answer :

  • Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Response Surface Methodology (RSM) : Central composite designs to model non-linear relationships (e.g., maximizing yield while minimizing byproducts). Example: A 3-level DoE reduced trials from 81 to 15 for a pyridazine derivative reaction .
  • Case Study : A study on thiazole synthesis achieved 92% yield by optimizing solvent (DMF:water ratio 4:1) and temperature (70°C) via DoE .

Q. How can molecular docking and SAR studies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Docking Protocols : Use AutoDock Vina or Schrödinger Suite to model compound-receptor interactions (e.g., binding affinity to kinase targets). For example, docking revealed that the thiazole ring’s orientation affects hydrogen bonding with active sites .
  • SAR Analysis : Compare derivatives with modified pyridazine substituents (e.g., halogen vs. methyl groups). A study showed that 4-fluorophenyl thiazole derivatives (IC₅₀ = 1.2 µM) outperformed bromo-substituted analogs (IC₅₀ = 5.6 µM) due to electronegativity effects .
  • Validation : Cross-check in vitro activity (e.g., antimicrobial assays) with computational predictions to identify outliers caused by assay-specific conditions .

Q. What strategies are effective for synthesizing combinatorial libraries of this compound’s derivatives?

  • Methodological Answer :

  • Scaffold Diversification : Use click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to append varied aryl groups to the thiazole ring .
  • Parallel Synthesis : Employ automated reactors to generate 50–100 analogs in parallel, varying the pyridazine’s N-substituents (e.g., alkyl, benzyl) .
  • Case Study : A library of 20 derivatives was screened for α-glucosidase inhibition, leading to the discovery of a lead compound with 10-fold higher activity than the parent .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental activity results?

  • Methodological Answer :

  • Re-evaluate Force Fields : Adjust parameters in docking software (e.g., AMBER vs. CHARMM) to better model dihydropyridazine flexibility .
  • Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions missed in dry docking .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.